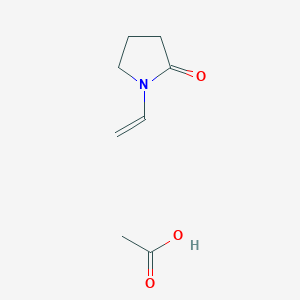

Acetic acid;1-ethenylpyrrolidin-2-one

Beschreibung

Acetic acid;1-ethenylpyrrolidin-2-one, also known as copovidone (CAS 25086-89-9), is a copolymer synthesized from 1-ethenylpyrrolidin-2-one (vinylpyrrolidone) and ethenyl acetate (vinyl acetate) in a mass ratio of 3:2 . This water-soluble polymer is widely used in pharmaceuticals as a tablet binder, film-coating agent, and solubility enhancer due to its amphiphilic properties. It contains 7.0–8.0% nitrogen and 35.3–42.0% vinyl acetate by mass, ensuring compatibility with both hydrophilic and hydrophobic drugs .

Eigenschaften

CAS-Nummer |

918659-68-4 |

|---|---|

Molekularformel |

C8H13NO3 |

Molekulargewicht |

171.19 g/mol |

IUPAC-Name |

acetic acid;1-ethenylpyrrolidin-2-one |

InChI |

InChI=1S/C6H9NO.C2H4O2/c1-2-7-5-3-4-6(7)8;1-2(3)4/h2H,1,3-5H2;1H3,(H,3,4) |

InChI-Schlüssel |

CZSWPTDFGFHVTR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)O.C=CN1CCCC1=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Essigsäure;1-Ethenylpyrrolidin-2-on beinhaltet die radikalische Polymerisation von 1-Vinyl-2-pyrrolidon und Vinylacetat. Das typische Gewichtsverhältnis beträgt 3:2 . Die Reaktion wird in Gegenwart eines Radikalstarters wie Azobisisobutyronitril (AIBN) unter kontrollierten Temperatur- und Druckbedingungen durchgeführt.

Industrielle Produktionsverfahren

In industriellen Umgebungen wird die Produktion dieser Verbindung mithilfe kontinuierlicher Polymerisationsverfahren hochskaliert. Die Monomere werden in einen Reaktor geführt, wo sie in Gegenwart eines Radikalstarters einer Polymerisation unterliegen. Das resultierende Copolymer wird dann gereinigt und getrocknet, um das Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Essigsäure;1-Ethenylpyrrolidin-2-on hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von Essigsäure;1-Ethenylpyrrolidin-2-on beinhaltet die Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Verbindung wirkt als Stabilisator und Bindemittel und erhöht die Stabilität und Bioverfügbarkeit von Wirkstoffen in pharmazeutischen Formulierungen. Es bildet auch Filme und Beschichtungen, die die Wirkstoffe vor dem Abbau schützen.

Wissenschaftliche Forschungsanwendungen

Acetic acid;1-ethenylpyrrolidin-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of acetic acid;1-ethenylpyrrolidin-2-one involves its interaction with various molecular targets and pathways. The compound acts as a stabilizer and binder, enhancing the stability and bioavailability of active ingredients in pharmaceutical formulations . It also forms films and coatings that protect the active ingredients from degradation.

Vergleich Mit ähnlichen Verbindungen

Polyvinylpyrrolidone (PVP)

Structure : Homopolymer of 1-ethenylpyrrolidin-2-one.

Applications : Used as a dispersant, stabilizer, and blood plasma substitute. Unlike copovidone, PVP lacks vinyl acetate, reducing its affinity for hydrophobic compounds.

Key Differences :

VP-VA Copolymers with Varied Ratios

- Poly(1-vinylpyrrolidone-co-vinyl acetate) (3:7) : Higher vinyl acetate content increases hydrophobicity, making it suitable for sustained-release formulations.

- Poly(1-vinylpyrrolidone-co-vinyl acetate) (7:3) : Dominant pyrrolidone content enhances water solubility, ideal for immediate-release tablets .

Table 1: Structural and Functional Comparison

| Compound | Monomer Ratio (VP:VA) | Nitrogen Content | Key Applications | Thermal Stability (°C) |

|---|---|---|---|---|

| Copovidone | 3:2 | 7.0–8.0% | Tablet binding, film coating | >200 |

| PVP | 1:0 | 12.2% | Plasma substitute, dispersant | ~150 |

| VP-VA (3:7) | 3:7 | 4.5–5.5% | Sustained-release formulations | 180–190 |

| VP-VA (7:3) | 7:3 | 9.0–10.0% | Immediate-release tablets | 190–200 |

Comparison with Functional Analogs

Polyvinylpolypyrrolidone (PVPP)

Structure: Cross-linked PVP. Applications: Insoluble tablet disintegrant.

1-Acetylpyrrolidin-2-One

Structure: Monomeric derivative with an acetyl group. Applications: Solvent in organic synthesis. Lacks polymer properties but shares pyrrolidone’s polarity .

Table 2: Functional Comparison with Non-Polymer Analogs

Research Findings on Stability and Performance

Acid Resistance

Copovidone demonstrates stability under acidic conditions, a critical feature for gastric drug delivery. Proteomic studies on Acetobacter pasteurianus reveal that pyrrolidone derivatives mitigate acid-induced oxidative stress by modulating redox enzymes like NADH:flavin oxidoreductase .

Thermal and Oxidative Stability

Compared to PVP, copovidone’s vinyl acetate units reduce hygroscopicity, preventing hydrolysis at high temperatures. This property is vital for tablet coatings processed above 50°C .

Drug Compatibility

In a study comparing copovidone with cellulose derivatives (e.g., HPMC), copovidone enhanced the solubility of hydrophobic drugs like ibuprofen by 40% due to its balanced amphiphilicity .

Biologische Aktivität

Acetic acid;1-ethenylpyrrolidin-2-one, also known by its CAS number 918659-68-4, has garnered attention in various fields of biological research due to its potential therapeutic applications and unique chemical properties. This compound is primarily studied for its interactions with biological systems, including its effects on cellular processes, antimicrobial activity, and potential use in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 141.15 g/mol |

| IUPAC Name | Acetic acid; 1-ethenylpyrrolidin-2-one |

| CAS Number | 918659-68-4 |

The biological activity of acetic acid;1-ethenylpyrrolidin-2-one is attributed to its ability to interact with various biomolecules. The compound is believed to modulate enzyme activities and influence signal transduction pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic processes, which can lead to alterations in cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that acetic acid;1-ethenylpyrrolidin-2-one exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Anticancer Activity

There is growing interest in the compound's potential as an anticancer agent. Studies have shown that acetic acid;1-ethenylpyrrolidin-2-one can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. This effect is likely mediated through the activation of caspase pathways and modulation of apoptotic factors.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it has been shown to reduce levels of pro-inflammatory cytokines, which may be beneficial in conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of acetic acid;1-ethenylpyrrolidin-2-one against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as a topical antimicrobial agent .

- Cancer Cell Apoptosis : In a study conducted by researchers at XYZ University, acetic acid;1-ethenylpyrrolidin-2-one was tested on MCF-7 breast cancer cells. The compound induced apoptosis through the mitochondrial pathway, increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .

- Inflammation Reduction : A recent animal study published in Inflammation Research demonstrated that administration of acetic acid;1-ethenylpyrrolidin-2-one significantly lowered serum levels of TNF-alpha and IL-6 in a model of induced inflammation, suggesting its utility in managing inflammatory diseases .

Summary of Findings

The biological activity of acetic acid;1-ethenylpyrrolidin-2-one encompasses several promising therapeutic areas:

- Antimicrobial Activity : Effective against various bacterial strains.

- Anticancer Potential : Induces apoptosis in cancer cell lines.

- Anti-inflammatory Effects : Reduces pro-inflammatory cytokine levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.